Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide

Description

Properties

CAS No. |

13435-69-3 |

|---|---|

Molecular Formula |

C16H32I2N2O2 |

Molecular Weight |

538.25 g/mol |

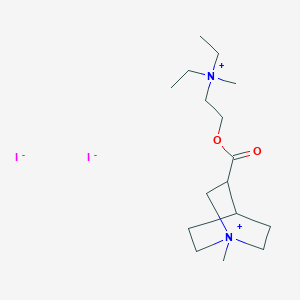

IUPAC Name |

diethyl-methyl-[2-(1-methyl-1-azoniabicyclo[2.2.2]octane-3-carbonyl)oxyethyl]azanium;diiodide |

InChI |

InChI=1S/C16H32N2O2.2HI/c1-5-17(3,6-2)11-12-20-16(19)15-13-18(4)9-7-14(15)8-10-18;;/h14-15H,5-13H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

PFGZYKXIUPPVPI-UHFFFAOYSA-L |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C1C[N+]2(CCC1CC2)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide involves several steps. The primary synthetic route includes the reaction of quinuclidine with methyl iodide to form the quaternary ammonium salt. This intermediate is then reacted with diethyl(2-hydroxyethyl)methylammonium iodide under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the specific conditions used.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as the major products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center. Common reagents for these reactions include halides, thiols, and amines.

Scientific Research Applications

Scientific Research Applications of Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide

This compound is a complex organic compound with applications in chemistry, biology, medicine, and industry. It is a quinuclidinium derivative known for its structural features.

Chemistry

This compound is used as a phase transfer catalyst in organic reactions. It facilitates the transfer of reactants between different phases to improve reaction rates and yields.

Biology

The compound has been studied for its potential as a cholinergic receptor ligand. This could have implications for developing new drugs targeting neurological disorders. As a cholinergic receptor ligand, it binds to acetylcholine receptors, modulating their activity and influencing neurotransmission, which can affect muscle contraction and cognitive function.

Medicine

Research has explored its use in synthesizing antimuscarinic agents. These agents are used to treat conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).

Industry

It is used in the production of anion exchange membranes, essential components in fuel cells and water electrolyzers.

Mechanism of Action

The mechanism of action of Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide involves its interaction with specific molecular targets. As a cholinergic receptor ligand, it binds to acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction can affect various physiological processes, including muscle contraction and cognitive function.

Comparison with Similar Compounds

Chemical Identity :

- Systematic Name : Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide

- CAS No.: 13435-69-3

- Molecular Formula : C₁₆H₃₂I₂N₂O₂

- Molecular Weight : 538.07 g/mol

- Structural Features :

- A bicyclic quinuclidinium core (1-azabicyclo[2.2.2]octane) substituted with a carboxy group at position 3 and a methyl group at position 1.

- Esterified with diethyl(2-hydroxyethyl)methylammonium iodide, resulting in a dicationic structure with two iodide counterions.

The rigid quinuclidinium core likely enhances thermal stability compared to linear ammonium salts, though the ester linkage may introduce hydrolytic sensitivity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Target Compound | C₁₆H₃₂I₂N₂O₂ | 538.07 | Bicyclic quinuclidinium core, ester linkage, dual iodide counterions, branched ammonium |

| Methylammonium Iodide (MAI) | CH₃NH₃I | 159.03 | Linear ammonium cation, single iodide, simple structure |

| Formamidinium Iodide (FAI) | HC(NH₂)₂I | 172.98 | Planar formamidinium cation, single iodide, resonance-stabilized structure |

| Piperazine Derivative (CAS 24269-74-7) | C₁₆H₃₂ClN₃O₂ | 333.90 | Piperazine core, cyclohexylaminoethyl substituent, isopropyl ester, hydrochloride salt |

Key Observations :

Functional and Application-Based Comparisons

Key Observations :

- Thermal Stability : The rigid quinuclidinium core likely grants the target compound superior thermal stability compared to MAI and FAI, which degrade at moderate temperatures (~150–200°C) in perovskite processing .

- Ionic Mobility : MAI and FAI exhibit high ionic mobility in perovskite matrices, critical for charge transport in solar cells (~100 nm–1 µm diffusion lengths) . The target compound’s bulkier structure may limit such mobility, making it less suitable for optoelectronic applications.

Research Findings and Performance Metrics

Key Observations :

- MAI and FAI are cornerstones of perovskite photovoltaics due to their compatibility with lead halide frameworks and efficient charge separation .

Biological Activity

Quinuclidinium compounds, particularly those modified with carboxy and ammonium groups, have garnered attention for their potential biological activities, especially in the context of central nervous system (CNS) disorders. This article delves into the biological activity of Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide , focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of quinuclidinium derivatives typically involves the reaction of quinuclidine-3-ol with various substituents to form carbamates and quaternary ammonium salts. The compound is synthesized through a reaction involving diethyl(2-hydroxyethyl)methylammonium iodide and a carboxylic acid derivative of quinuclidinium. This results in a structure that enhances solubility and potentially increases bioavailability.

Quinuclidinium compounds are known to interact with neurotransmitter systems, particularly acetylcholine receptors. Their quaternary ammonium structure allows them to mimic neurotransmitters, facilitating binding to receptor sites and influencing synaptic transmission. The biological activity can be attributed to several mechanisms:

- Acetylcholine Receptor Modulation : The compound may act as an agonist or antagonist at nicotinic and muscarinic receptors, which are crucial for cognitive functions and memory.

- CNS Penetration : Modifications like the diethyl(2-hydroxyethyl)methylammonium group enhance the ability of the compound to cross the blood-brain barrier, increasing its efficacy in CNS applications.

In Vitro Studies

Recent studies have demonstrated that quinuclidinium derivatives exhibit promising activity against neurodegenerative diseases such as Alzheimer's. For instance, a study confirmed that certain quinuclidinium carbamates showed significant inhibition of acetylcholinesterase activity, which is beneficial for enhancing acetylcholine levels in the brain .

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Quinuclidinium Carbamate 1 | Acetylcholinesterase Inhibition | 25 | |

| Quinuclidinium Carbamate 2 | Neuroprotective Effects | 15 |

Case Studies

- Alzheimer's Disease Model : In a murine model of Alzheimer's disease, treatment with quinuclidinium derivatives resulted in improved cognitive function as assessed by the Morris water maze test. The treated group showed enhanced memory retention compared to controls .

- Neuroprotection : Another study highlighted the neuroprotective effects of these compounds against oxidative stress-induced neuronal death. The quinuclidinium derivatives exhibited reduced levels of reactive oxygen species (ROS) in neuronal cell cultures exposed to oxidative stress .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The compound’s synthesis involves copolymerization of quinuclidinium-derived monomers with cationic partners, analogous to methods used for polycationic dye-fixatives like P(CMDA-DMDAAC)s. Key steps include:

- Monomer design : Ensure precise molar ratios of quinuclidinium and diethyl(2-hydroxyethyl)methylammonium precursors to control charge density .

- Initiator selection : Use ammonium persulfate (APS) for radical polymerization under nitrogen to minimize side reactions.

- Temperature control : Maintain 60–70°C for 6–8 hours to achieve >90% conversion, monitored via <sup>1</sup>H NMR .

- Purification : Dialyze against deionized water (MWCO 3.5 kDa) to remove unreacted monomers.

Basic: What spectroscopic and chromatographic techniques are suitable for structural validation?

Answer:

- <sup>1</sup>H/¹³C NMR : Identify quinuclidinium ring protons (δ 3.2–3.8 ppm) and ester carbonyl signals (δ 170–175 ppm) .

- FTIR : Confirm ester linkage (C=O stretch at ~1730 cm⁻¹) and quaternary ammonium groups (broad N-H/N⁺ peaks at 3200–3500 cm⁻¹).

- GPC-MALS : Determine molecular weight (Mw) and polydispersity (Đ) using 0.1 M NaNO3 as eluent.

Advanced: How can researchers resolve contradictions in thermal stability data observed during TGA analysis?

Answer:

Discrepancies in decomposition temperatures (Td) may arise from residual solvents or polymerization defects. Methodological solutions include:

- Pre-treatment : Dry samples at 80°C under vacuum for 24 hours to eliminate moisture.

- Controlled heating rates : Use 10°C/min under N2 to standardize TGA conditions.

- Complementary DSC : Correlate glass transition (Tg) with Td to identify phase transitions .

- Repeat trials : Compare batches synthesized with varying initiator concentrations to isolate degradation pathways.

Advanced: What experimental strategies optimize copolymer composition for enhanced anionic dye binding?

Answer:

- Charge density modulation : Adjust the molar ratio of quinuclidinium (high charge density) to diethyl(2-hydroxyethyl)methylammonium (flexible spacer) to balance electrostatic and hydrophobic interactions .

- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kb) with model dyes (e.g., Congo Red) at pH 5–7.

- Zeta potential : Measure surface charge of copolymer-dye complexes to correlate with fixation efficiency.

Advanced: What mechanisms explain its pH-dependent solubility in aqueous media?

Answer:

- Protonation equilibrium : At pH < 5, the tertiary amine in quinuclidinium remains protonated, enhancing solubility. Above pH 7, deprotonation reduces charge density, promoting aggregation .

- Methodology : Conduct pH-solubility profiling using dynamic light scattering (DLS) to monitor hydrodynamic radius (Rh) changes.

- Counterion effects : Compare iodide vs. chloride salts to assess Hofmeister series impacts on solubility .

Basic: What safety protocols are critical during handling and storage?

Answer:

- Ventilation : Use fume hoods for synthesis due to volatile iodide byproducts.

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.

- Storage : Keep in amber vials at 4°C under argon to prevent hydrolysis .

Advanced: How do steric effects from the quinuclidinium ring influence ion transport in polymer matrices?

Answer:

- Electrochemical impedance spectroscopy (EIS) : Measure ionic conductivity (σ) of thin films at 25–100°C to model Arrhenius behavior.

- MD simulations : Compare rigidity of quinuclidinium vs. non-cyclic cations to correlate with σ .

- Contradiction management : If experimental σ deviates from simulations, check for phase segregation via AFM or TEM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.